molecular formula C6H5Br2ClN2 B1435316 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine CAS No. 1378878-25-1

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine

Cat. No.: B1435316
CAS No.: 1378878-25-1
M. Wt: 300.38 g/mol
InChI Key: WXQFDEPOKDSQLB-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H5Br2ClN2 and a molecular weight of 300.38 g/mol . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine typically involves the bromination and chlorination of N-methylpyridin-2-amine. The process begins with the selective bromination of the pyridine ring at the 3 and 5 positions, followed by chlorination at the 6 position. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-6-chloro-N-methylpyridin-2-amine is unique due to the specific arrangement of bromine, chlorine, and the N-methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions .

Properties

IUPAC Name

3,5-dibromo-6-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2ClN2/c1-10-6-4(8)2-3(7)5(9)11-6/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQFDEPOKDSQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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